molecular formula C8H15ClN2O B11907631 Octahydro-1,5-naphthyridin-2(1H)-one hydrochloride

Octahydro-1,5-naphthyridin-2(1H)-one hydrochloride

Cat. No.: B11907631
M. Wt: 190.67 g/mol
InChI Key: FQXZNEUYHXOZTP-UHFFFAOYSA-N
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Description

Octahydro-1,5-naphthyridin-2(1H)-one hydrochloride is a bicyclic organic compound featuring a saturated naphthyridinone core with a ketone group at the 2-position and a hydrochloride salt. Its molecular formula is inferred as C₈H₁₃ClN₂O, derived from the octahydro-1,5-naphthyridin-2-one backbone (C₈H₁₂N₂O) combined with hydrochloric acid. The compound’s saturated bicyclic structure imparts distinct conformational rigidity and physicochemical properties, making it a candidate for exploration in medicinal chemistry, particularly for applications requiring stable amine salts.

Properties

Molecular Formula

C8H15ClN2O

Molecular Weight

190.67 g/mol

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-1H-1,5-naphthyridin-2-one;hydrochloride

InChI

InChI=1S/C8H14N2O.ClH/c11-8-4-3-6-7(10-8)2-1-5-9-6;/h6-7,9H,1-5H2,(H,10,11);1H

InChI Key

FQXZNEUYHXOZTP-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CCC(=O)N2)NC1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-1,5-naphthyridin-2(1H)-one hydrochloride typically involves the hydrogenation of 1,5-naphthyridine. This process can be carried out using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is as follows:

1,5-naphthyridine+H2Pd or Pt catalystOctahydro-1,5-naphthyridin-2(1H)-one\text{1,5-naphthyridine} + \text{H}_2 \xrightarrow{\text{Pd or Pt catalyst}} \text{Octahydro-1,5-naphthyridin-2(1H)-one} 1,5-naphthyridine+H2​Pd or Pt catalyst​Octahydro-1,5-naphthyridin-2(1H)-one

The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt:

Octahydro-1,5-naphthyridin-2(1H)-one+HClOctahydro-1,5-naphthyridin-2(1H)-one hydrochloride\text{Octahydro-1,5-naphthyridin-2(1H)-one} + \text{HCl} \rightarrow \text{Octahydro-1,5-naphthyridin-2(1H)-one hydrochloride} Octahydro-1,5-naphthyridin-2(1H)-one+HCl→Octahydro-1,5-naphthyridin-2(1H)-one hydrochloride

Industrial Production Methods

In an industrial setting, the production of Octahydro-1,5-naphthyridin-2(1H)-one hydrochloride involves large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and robust catalysts ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1,5-naphthyridin-2(1H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthyridine derivatives.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or halides in the presence of a base.

Major Products Formed

    Oxidation: Naphthyridine derivatives with varying degrees of oxidation.

    Reduction: More saturated naphthyridine derivatives.

    Substitution: Substituted naphthyridine compounds with different functional groups.

Scientific Research Applications

Octahydro-1,5-naphthyridin-2(1H)-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Octahydro-1,5-naphthyridin-2(1H)-one hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Core Structure and Functional Groups

The table below highlights key structural differences between Octahydro-1,5-naphthyridin-2(1H)-one hydrochloride and related compounds from the provided evidence:

Compound Name Molecular Formula Core Structure Functional Groups Key Features
Octahydro-1,5-naphthyridin-2(1H)-one hydrochloride C₈H₁₃ClN₂O Saturated bicyclic Ketone, tertiary amine hydrochloride Rigid, non-aromatic system
8,9-Dimethoxy-1-methyl-1H-benzo[de][1,6]naphthyridine (Compound 2, ) C₁₃H₁₄N₂O₂ Aromatic bicyclic Methoxy, methyl, aromatic amine Planar, conjugated π-system
(R)-1-(1-Naphthyl)ethylamine hydrochloride () C₁₂H₁₄ClN Monocyclic aromatic Primary amine hydrochloride Simple naphthyl derivative
SR 144528 () Undisclosed Cannabinoid antagonist Fluorine, pyrazole, tertiary amine Selective CB2 receptor ligand

Key Observations :

  • Saturation vs.
  • Salt Formation : Like (R)-1-(1-Naphthyl)ethylamine hydrochloride (), the hydrochloride salt enhances aqueous solubility and stability, a common strategy in drug design .

Spectroscopic Data Comparison

provides $ ^1H $ and $ ^{13}C $ NMR data for 8,9-dimethoxy-1-methyl-1H-benzo[de][1,6]naphthyridine (Table 1 in ). Key differences from the target compound include:

  • Chemical Shifts: Protons on the saturated naphthyridinone core (target) would exhibit upfield shifts due to reduced diamagnetic anisotropy compared to aromatic protons in ’s compound.
  • Coupling Constants : The saturated system would show distinct $ ^3J_{HH} $ values (e.g., axial-axial vs. axial-equatorial couplings) absent in planar aromatic systems.
  • HMBC Correlations : Ketone carbonyls (target) correlate with adjacent NH or CH₂ groups, whereas methoxy carbons in ’s compound correlate with aromatic protons .

Pharmacological and Functional Differences

  • Anti-HSV-1 Activity : The aromatic 8,9-dimethoxy derivative () exhibits antiviral properties against HSV-1, likely due to interactions with viral enzymes or DNA . The target compound’s saturated structure may alter such activity due to reduced planarity.
  • Receptor Specificity : SR 144528 () is a CB2 antagonist (Ki = 0.6 nM) with 700-fold selectivity over CB1 receptors . While structurally unrelated to the target compound, this highlights how core modifications (e.g., fluorine substitution) can drive receptor specificity.
  • Salt-Dependent Bioavailability : Both the target compound and (R)-1-(1-Naphthyl)ethylamine hydrochloride () leverage hydrochloride salts to improve pharmacokinetics, though their biological targets differ significantly .

Biological Activity

Octahydro-1,5-naphthyridin-2(1H)-one hydrochloride is a derivative of the naphthyridine family, which has garnered attention due to its diverse biological activities. This compound is characterized by its unique chemical structure, which contributes to its potential therapeutic applications. This article reviews the biological activity of octahydro-1,5-naphthyridin-2(1H)-one hydrochloride, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • IUPAC Name : Octahydro-1,5-naphthyridin-2(1H)-one hydrochloride
  • CAS Number : 1823898-41-4
  • Molecular Formula : C8H15ClN2O
  • Molecular Weight : 190.67 g/mol
  • Purity : 97%

Biological Activity Overview

The biological activity of octahydro-1,5-naphthyridin-2(1H)-one hydrochloride can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. In particular, studies have shown that related compounds possess activity against various bacterial strains and fungi. For instance, certain naphthyridine derivatives have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Octahydro-1,5-naphthyridin-2(1H)-one hydrochloride and its analogs have been investigated for their anticancer potential. In vitro studies reveal that these compounds can induce apoptosis in cancer cell lines such as HeLa and HL-60 through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It has shown the ability to inhibit the production of pro-inflammatory cytokines in various models, suggesting a potential application in treating inflammatory diseases .

The biological effects of octahydro-1,5-naphthyridin-2(1H)-one hydrochloride are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : These compounds may affect signaling pathways related to cell survival and apoptosis.
  • Interaction with DNA : Some naphthyridine derivatives exhibit DNA-binding properties that can lead to cytotoxic effects in rapidly dividing cells.

Case Studies

Several studies have highlighted the biological efficacy of octahydro-1,5-naphthyridin-2(1H)-one hydrochloride:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various naphthyridine derivatives against a panel of bacteria and fungi. The results indicated that octahydro-1,5-naphthyridin-2(1H)-one hydrochloride exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Study 2: Anticancer Activity

In a recent investigation, octahydro-1,5-naphthyridin-2(1H)-one hydrochloride was tested for its ability to induce apoptosis in human leukemia cells. The study reported that the compound triggered cell cycle arrest at the G0/G1 phase and promoted apoptosis through mitochondrial pathways .

Comparative Biological Activity Table

Activity Type Effectiveness Reference
AntimicrobialSignificant inhibition
AnticancerInduces apoptosis
Anti-inflammatoryReduces cytokine production

Q & A

Q. What are the established synthetic routes for preparing Octahydro-1,5-naphthyridin-2(1H)-one and its derivatives?

  • Methodological Answer : The compound can be synthesized via halogenation, oxidation, or hydrolysis of precursor naphthyridine derivatives. For example:
  • Oxidation : 3-Methyl-1,5-naphthyridine (4) reacts with Na₂Cr₂O₇ in 3M H₂SO₄ at 100°C for 12 hours to yield 3-methyl-1,5-naphthyridin-2(1H)-one (5) with a 25% yield after substrate recovery .
  • Hydrolysis : 4-Chloro-1,5-naphthyridin-2-amine (8, R=Cl) undergoes hydrolysis in H₂O/H₂SO₄ with NaNO₂ to produce 4-chloro-1,5-naphthyridin-2(1H)-one (9, R=Cl) at 5% yield .
  • Halogenation : Direct bromination of 1,5-naphthyridin-2(1H)-one in water yields 3-bromo-1,5-naphthyridin-2(1H)-one at 71% efficiency .

Q. How is the tautomeric behavior of hydroxy-substituted 1,5-naphthyridines characterized?

  • Methodological Answer : Tautomerism is confirmed via ionization constants, infrared (IR), and ultraviolet (UV) spectral analysis. For instance, hydroxy-1,5-naphthyridines (e.g., 1,5-naphthyridin-2-ol) predominantly exist as 1,5-naphthyridin-2(1H)-one due to keto-enol tautomerism. Theoretical calculations are less reliable compared to empirical spectral data .

Q. What analytical techniques are critical for structural elucidation of naphthyridinones?

  • Methodological Answer :
  • Mass Spectrometry (MS) : Used to differentiate isomeric naphthyridinones by fragmentation patterns .
  • UV/Vis Spectroscopy : λmax values (e.g., 202 nm for Octodrine hydrochloride) help confirm conjugation and electronic transitions .
  • Infrared Spectroscopy : Identifies functional groups like carbonyl (C=O) in tautomeric forms .

Advanced Research Questions

Q. How do reaction conditions influence the yield and selectivity of halogenation in naphthyridinone synthesis?

  • Methodological Answer : Yields vary with temperature, solvent, and reagent stoichiometry. For example:
  • Bromination in aqueous media at "warm" temperatures achieves 71% yield , while nitrosation in H₂SO₄ at 0–100°C yields only 5% due to competing side reactions .
  • Key Variables : Optimize pH (e.g., acidic for bromination), reaction time, and substrate solubility. Contradictory yields (25% vs. 5%) highlight the need for kinetic vs. thermodynamic control studies .

Q. What strategies address low yields in the preparation of tautomeric naphthyridinones?

  • Methodological Answer :
  • Catalytic Optimization : Use transition metals (e.g., Cu, Fe) to accelerate oxidation steps. Metal complexes of naphthyridinones have been studied for catalytic potential .
  • Protecting Groups : Introduce temporary groups (e.g., methyl) to stabilize intermediates during halogenation or hydrolysis .
  • Alternative Routes : Primary synthesis via cyclization or multi-component reactions may bypass low-yield steps .

Q. How are naphthyridinones evaluated for biological activity, such as antitubercular effects?

  • Methodological Answer :
  • In Silico Studies : Molecular docking and QSAR models predict binding affinity to Mycobacterium tuberculosis targets (e.g., enoyl-ACP reductase) .
  • In Vitro Assays : Minimum inhibitory concentration (MIC) testing against H37Rv strains. For example, 1,5-naphthyridin-2(1H)-one pendent triazoles show promising activity in recent studies .
  • Mechanistic Probes : Fluorescence-based assays or radiolabeled analogs track cellular uptake and target engagement .

Q. What experimental approaches resolve discrepancies in spectral data for tautomeric forms?

  • Methodological Answer :
  • Variable-Temperature NMR : Monitors tautomeric equilibrium shifts (e.g., keto vs. enol) at different temperatures .
  • Isotopic Labeling : Deuterium exchange experiments (e.g., D₂O) identify labile protons in enolic forms .
  • Cross-Validation : Compare IR, UV, and MS data with computational simulations (DFT) to reconcile contradictions .

Data Contradiction Analysis

  • Example : Conflicting yields (25% vs. 5%) in oxidation vs. hydrolysis routes suggest:
    • Hypothesis : Competing degradation pathways (e.g., over-oxidation) or solvent effects (H₂SO₄ vs. H₂O).
    • Resolution : Kinetic profiling (time-course studies) and solvent screening (e.g., DMF vs. aqueous) to identify optimal conditions.

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